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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985 Get Quote

STL1267 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential

information, experimental protocols, and troubleshooting advice for working with STL1267, a

potent REV-ERB agonist.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for STL1267?

A1: STL1267 is a high-affinity synthetic agonist for the nuclear receptor REV-ERB (specifically

REV-ERBα and REV-ERBβ).[1] As a ligand-dependent transcriptional repressor, REV-ERB

plays a crucial role in regulating physiological processes, including the circadian clock and

inflammation.[1][2] Upon binding to the Ligand Binding Domain (LBD) of REV-ERB, STL1267
induces a conformational change that facilitates the recruitment of the NCoR (Nuclear Receptor

Corepressor) complex.[2][3] This REV-ERB/NCoR complex then binds to response elements

on the promoters of target genes, repressing their transcription.[3] A key target gene that is

repressed is BMAL1, a core component of the circadian clock.[4][5]

Q2: What is the plasma half-life of STL1267 and how does it impact dosing frequency?

A2: The plasma half-life of STL1267 has been determined to be approximately 1.6 hours in

C57Bl/6 J mice following a single 50 mg/kg intraperitoneal (i.p.) injection.[2][4][5] Despite this

relatively short half-life, a single administration has been shown to effectively suppress the

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10854985?utm_src=pdf-interest
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36414641/
https://pubmed.ncbi.nlm.nih.gov/36414641/
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1171931/full
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.immune-system-research.com/2023/02/23/stl1267-is-a-potent-and-cross-the-blood-brain-barrier-rev-erb-agonist-and-inhibits-bmal1/
https://www.medchemexpress.com/stl1267.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9681850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expression of its target gene, BMAL1, in the liver for at least 12 hours.[2][4] In an acute

inflammatory pain model in rats, a single 50 mg/kg dose was sufficient to suppress footpad

inflammation at 4 hours and, notably, the effect continued for up to 24 hours.[3][6]

For typical in vivo studies aiming to modulate circadian rhythms or inflammatory responses, a

single daily dose is a common starting point. However, the optimal dosing frequency will

depend on the specific experimental model, the targeted physiological outcome, and the

duration of the study. Given the sustained downstream effects observed long after the

compound's plasma concentration has peaked, less frequent dosing may be feasible for certain

applications.[7]

Q3: What are the recommended starting doses for in vivo and in vitro experiments?

A3:

In Vivo: A frequently cited effective dose is 50 mg/kg, administered via intraperitoneal (i.p.)

injection in both mice and rats.[3][4][5][6] This dose has been shown to achieve significant

target engagement and physiological effects.

In Vitro: For cell-based assays, a concentration of 5 µM is commonly used to demonstrate

the regulation of REV-ERB target genes, such as BMAL1, in cell lines like HepG2 and

C2C12.[4][5] Studies have also utilized 10 µM in human microglia (HMC3) cells to show

suppression of inflammatory responses.[3][6] STL1267 has been shown to have no adverse

effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 µM.[2][4][5]

Quantitative Data Summary
The following table summarizes key quantitative parameters for STL1267 based on published

research.
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Parameter Value
Species /
System

Notes Reference

Binding Affinity

(Ki)
0.16 µM REV-ERBα

Direct binding to

the Ligand

Binding Domain.

[2][4][8]

NCoR

Recruitment

(EC₅₀)

0.13 µM N/A

Potency for

recruiting the

NCoR

corepressor.

[2]

Transcriptional

Activation (EC₅₀)
1.8 µM HEK293 Cells

Effective

concentration for

enhancing

transcription in a

reporter assay.

[2]

Plasma Half-Life

(t½)
~1.6 hours C57Bl/6 J Mice

Following a

single 50 mg/kg

i.p. injection.

[2][4][5]

Effective In Vivo

Dose
50 mg/kg Mice & Rats

Single

intraperitoneal

(i.p.) injection.

[3][5][6]

Effective In Vitro

Conc.
5 - 10 µM

HepG2, C2C12,

HMC3 cells

Typical

concentration for

observing target

gene modulation.

[3][4][5]

No-Cytotoxicity

Conc.
≤ 20 µM

HepG2, C2C12

cells

Maximum

concentration

tested without

adverse effects

on cell viability

over 24h.

[2][4][5]
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Diagram 1: STL1267 signaling pathway for transcriptional repression.
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Diagram 2: General experimental workflow for an in vivo study.

Troubleshooting Guide
Issue 1: I am not observing the expected repression of the target gene BMAL1 in my in vivo

experiment.
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Solution 1: Check Administration and Formulation. Ensure the intraperitoneal (i.p.) injection

was performed correctly. Verify the stability and solubility of your STL1267 formulation. A

common vehicle used in publications is a mix of DMSO, Cremophore EL, and PBS (e.g.,

10% DMSO, 12% Cremophore EL, 78% PBS).[3][6] Ensure the compound is fully dissolved

before administration.

Solution 2: Verify Timing. While effects on BMAL1 expression can be seen at 12 hours post-

injection, the peak repression and the optimal time point for observation might vary based on

the specific tissue and animal model.[2][4] Consider performing a time-course experiment

(e.g., 4, 8, 12, 24 hours) to identify the peak effect in your system.

Solution 3: Confirm Compound Integrity. Confirm the purity and integrity of your STL1267
stock. Improper storage (stock solutions should be stored at -20°C for 1 month or -80°C for 6

months) can lead to degradation.[4]

Issue 2: I am observing unexpected cytotoxicity or cell death in my in vitro experiments.

Solution 1: Titrate Concentration. Although STL1267 is reported to be non-toxic up to 20 µM

in HepG2 and C2C12 cells, different cell lines can have varying sensitivities.[4][5] Perform a

dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal, non-toxic working

concentration for your specific cell line. Start with the commonly effective concentration of 5

µM.[5]

Solution 2: Evaluate Solvent Effects. The solvent used to dissolve STL1267, typically DMSO,

can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in

your culture medium is low and consistent across all treatments, including the vehicle control

(typically ≤ 0.1%).

Solution 3: Check Culture Conditions. Ensure that cells are healthy and not overly confluent

before treatment, as stressed cells can be more susceptible to compound-induced toxicity.

Detailed Experimental Protocols
1. In Vivo Administration and Tissue Collection (Mouse Model)

Animal Model: 6-8 week old male C57Bl/6 J mice.[4]
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Formulation: Prepare a vehicle solution (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).

[3][6] Dissolve STL1267 in the vehicle to achieve the final desired concentration for dosing.

Sonication may be recommended to aid dissolution.[8]

Administration: Administer a single dose of 50 mg/kg STL1267 via intraperitoneal (i.p.)

injection.[4][5] Record animal weights before dosing to calculate the precise injection

volume.

Time Course & Collection: At designated time points post-injection (e.g., 2, 4, 8, 12 hours),

euthanize mice according to approved institutional protocols.

Sample Processing: Immediately collect blood (for plasma) and tissues of interest (e.g., liver,

brain).[5] Flash-freeze tissue samples in liquid nitrogen and store them at -80°C until further

analysis (e.g., for RT-PCR or LC-MS/MS).

2. In Vitro Gene Expression Analysis (RT-PCR)

Cell Line: Human hepatocarcinoma (HepG2) cells.[4]

Seeding: Plate HepG2 cells in appropriate culture plates and allow them to adhere and grow

to a suitable confluency (e.g., 70-80%).

Treatment: Treat cells with 5 µM STL1267 or a vehicle control (e.g., DMSO). Ensure the final

DMSO concentration is consistent across all wells.

Incubation: Incubate the treated cells for 24 hours.[4]

RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA

using a commercial kit according to the manufacturer's instructions.

RT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR

(qPCR) using primers specific for target genes (BMAL1, Ppargc1a, etc.) and a suitable

housekeeping gene for normalization. Analyze the relative change in gene expression.[4]

3. Cell Viability Assay

Cell Lines: HepG2 or C2C12 cells.[4]
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Seeding: Seed cells in a 96-well plate at an appropriate density.

Treatment: After cells have adhered, treat them with a serial dilution of STL1267 (e.g., 0-20

µM) and a vehicle control.[2]

Incubation: Incubate for 24 hours.[2][4]

Analysis: Assess cell viability using a standard method such as Crystal Violet staining or an

MTT/MTS assay according to the manufacturer's protocol.[5] Read the absorbance on a

plate reader and normalize the results to the vehicle-treated control wells to determine the

percentage of viable cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10854985#stl1267-half-life-and-dosing-frequency-
considerations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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